molecular formula C48H51B B14064719 Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane CAS No. 511270-11-4

Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane

Cat. No.: B14064719
CAS No.: 511270-11-4
M. Wt: 638.7 g/mol
InChI Key: NSJXYLGMFHLFOV-UHFFFAOYSA-N
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Description

Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane (CAS: 511270-11-4) is a sterically hindered triarylborane with a complex molecular architecture. Its structure comprises three 2,3,5,6-tetramethyl-substituted biphenyl groups attached to a central boron atom, creating a highly symmetrical and rigid framework. The InChIKey and molecular formula are provided in structural data from chem960.com . This compound is synthesized via iridium-catalyzed borylation reactions, as evidenced by analogous methods for related boranes like BG0Bpin, which utilize [Ir(COD)(OMe)]₂ and dtbpy ligands in THF at elevated temperatures .

The steric bulk of the tetramethyl groups significantly influences its electronic properties and reactivity. For instance, the methyl substituents enhance solubility in nonpolar solvents and stabilize the boron center against nucleophilic attack, making it a weakly Lewis acidic species compared to fluorinated analogs.

Properties

CAS No.

511270-11-4

Molecular Formula

C48H51B

Molecular Weight

638.7 g/mol

IUPAC Name

tris(2,3,5,6-tetramethyl-4-phenylphenyl)borane

InChI

InChI=1S/C48H51B/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3

InChI Key

NSJXYLGMFHLFOV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C2=CC=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=CC=C6)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- typically involves the reaction of a boron trihalide with a suitable aryl lithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:

BCl3+3ArLiB(Ar)3+3LiClBCl_3 + 3 ArLi \rightarrow B(Ar)_3 + 3 LiCl BCl3​+3ArLi→B(Ar)3​+3LiCl

where ( Ar ) represents the 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl group. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and improve the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include boronic acids, boronates, borohydrides, and substituted aryl boranes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- exerts its effects is primarily through its strong Lewis acidity. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property enables the compound to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Tris(2,6-dimethylphenyl)borane ()

  • Structure : Simpler substituents (2,6-dimethylphenyl groups) result in reduced steric hindrance compared to the tetramethylbiphenyl groups in the target compound.
  • Synthesis : Synthesized via direct borylation of tris(2,6-dimethylphenyl)borane with B₂pin₂, similar to the target compound but with shorter reaction times due to lower steric demand .
  • Applications : Used in organic electronics; its lower steric bulk allows for faster reactivity in catalytic cycles but reduces thermal stability.

Tris(4-bromo-2,6-dimethylphenyl)-borane ()

  • Structure : Bromine substituents at the 4-position introduce electronegative atoms, increasing Lewis acidity compared to the methyl-substituted target compound.
  • Reactivity : Bromine sites enable further functionalization (e.g., Suzuki coupling), a feature absent in the fully methylated target compound .
  • Molecular Weight : 562.98 g/mol (vs. ~650–700 g/mol estimated for the target compound), reflecting differences in substituent mass.

Tris(2,4-difluorophenyl)borane ()

  • Electronic Properties : Fluorine’s electron-withdrawing nature enhances Lewis acidity (predicted boiling point: 327.1°C) compared to the electron-donating methyl groups in the target compound .
  • Density: 1.34 g/cm³ (higher than non-fluorinated analogs), attributed to fluorine’s atomic mass and compact packing.

Thermal and Chemical Stability

The target compound’s tetramethylbiphenyl groups confer exceptional thermal stability, as bulky substituents hinder decomposition pathways. In contrast, tris(2-methylphenyl)borane () decomposes at lower temperatures due to reduced steric protection .

Comparative Data Table

Compound Molecular Weight (g/mol) Substituents Lewis Acidity Thermal Stability (°C) Key Applications
Tris(2,3,5,6-tetramethylbiphenyl)borane ~650–700 (estimated) 2,3,5,6-tetramethylbiphenyl Weak >300 Supramolecular chemistry
Tris(2,4-difluorophenyl)borane 349.07 2,4-difluorophenyl Strong 327.1 (predicted) Polymerization catalysis
Tris(4-bromo-2,6-dimethylphenyl)-borane 562.98 4-bromo-2,6-dimethylphenyl Moderate ~250 Functionalizable intermediates
Tris(2-methylphenyl)borane 272.21 2-methylphenyl Moderate <200 Organic electronics

Research Findings and Contradictions

  • Steric vs. Electronic Trade-offs : While fluorinated boranes exhibit stronger Lewis acidity, their lower steric protection limits their utility in high-temperature applications compared to the target compound .
  • Synthetic Challenges : The target compound’s synthesis requires prolonged reaction times (3 days, ) compared to less hindered analogs, highlighting the kinetic impact of steric bulk .

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